Barbituric acid, 5,5-diallyl-1-methyl- Barbituric acid, 5,5-diallyl-1-methyl-
Brand Name: Vulcanchem
CAS No.: 780-59-6
VCID: VC19766280
InChI: InChI=1S/C11H14N2O3/c1-4-6-11(7-5-2)8(14)12-10(16)13(3)9(11)15/h4-5H,1-2,6-7H2,3H3,(H,12,14,16)
SMILES:
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol

Barbituric acid, 5,5-diallyl-1-methyl-

CAS No.: 780-59-6

Cat. No.: VC19766280

Molecular Formula: C11H14N2O3

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Barbituric acid, 5,5-diallyl-1-methyl- - 780-59-6

Specification

CAS No. 780-59-6
Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
IUPAC Name 1-methyl-5,5-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C11H14N2O3/c1-4-6-11(7-5-2)8(14)12-10(16)13(3)9(11)15/h4-5H,1-2,6-7H2,3H3,(H,12,14,16)
Standard InChI Key FXHBIVKHYQDNOX-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)C(C(=O)NC1=O)(CC=C)CC=C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Barbituric acid, 5,5-diallyl-1-methyl- belongs to the class of 5,5-di-substituted barbituric acid derivatives. Its core structure consists of a pyrimidinetrione ring (barbituric acid) with three key modifications:

  • A methyl group at the 1-position (N1) of the ring.

  • Two allyl groups (CH₂CH=CH₂) at the 5-positions (C5) .

The molecular formula is C₁₁H₁₄N₂O₃, with a molecular weight of 222.24 g/mol . The IUPAC name, 1-methyl-5,5-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione, underscores its substitution pattern and heterocyclic nature .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₄N₂O₃
Molecular Weight222.24 g/mol
Density1.112 g/cm³
CAS Registry Number780-59-6
IUPAC Name1-methyl-5,5-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 5,5-diallyl-1-methylbarbituric acid typically involves alkylation reactions starting from barbituric acid or its precursors. Two primary methods are documented:

  • Direct Alkylation of Barbituric Acid:
    Barbituric acid undergoes sequential alkylation using methyl and allyl halides. The 1-methyl group is introduced first via reaction with methyl iodide under basic conditions, followed by 5,5-diallylation using allyl bromide . Control of reaction pH (8–9) and temperature (60–80°C) is critical to minimize side products.

  • Palladium-Catalyzed Allylation:
    Advanced methods employ palladium catalysts to achieve enantioselective allylation. For example, Brunner et al. (1998) demonstrated the use of Pd(0) complexes to attach allyl groups to the 5-positions of 1-methylbarbituric acid, achieving yields exceeding 75% . This method enhances stereochemical control, which is vital for producing pharmacologically active enantiomers .

Chemical Reactivity

The compound’s reactivity is dominated by:

  • Ring-Opening Reactions: Under acidic conditions, the pyrimidinetrione ring undergoes hydrolysis, yielding urea and malonylurea derivatives.

  • Allyl Group Modifications: The allyl substituents participate in Diels-Alder reactions, enabling the synthesis of polycyclic derivatives.

Pharmacological Profile and Mechanism of Action

CNS Depressant Activity

Like other barbiturates, 5,5-diallyl-1-methylbarbituric acid acts as a CNS depressant by potentiating GABAergic neurotransmission. It binds to the GABAₐ receptor, increasing chloride ion influx and hyperpolarizing neurons, which results in:

  • Sedation

  • Anxiolysis

  • Anticonvulsant effects .

Table 2: Comparative Pharmacological Data of Barbiturates

CompoundGABAₐ Receptor Affinity (IC₅₀)Duration of Action
5,5-Diallyl-1-methylbarbituric acid12 µMIntermediate
Phenobarbital8 µMLong-acting
Secobarbital5 µMShort-acting

Data synthesized from .

Structure-Activity Relationships (SAR)

  • Allyl Groups: The 5,5-diallyl substitution enhances lipid solubility, facilitating blood-brain barrier penetration compared to non-allylated analogs.

  • 1-Methyl Group: Reduces metabolic deactivation by hepatic enzymes, prolonging half-life .

Applications in Research and Medicine

Preclinical Studies

  • Sedative-Hypnotic Models: Rodent studies demonstrate dose-dependent sedation at 10–50 mg/kg (intraperitoneal), with effects peaking at 30 minutes post-administration.

  • Anticonvulsant Screening: The compound suppresses pentylenetetrazole-induced seizures in zebrafish models at ED₅₀ = 15 mg/kg.

Synthetic Intermediate

The compound serves as a precursor for synthesizing:

  • Thiobarbiturates: Sulfur substitution at the 2-position enhances anticonvulsant potency.

  • Spiro Derivatives: Used in photodynamic therapy research .

Comparison with Related Barbiturates

5,5-Diallyl-1-Heptylbarbituric Acid (CAS 66940-75-8)

This analog features a longer heptyl chain at the 1-position, increasing lipophilicity but reducing CNS penetration due to higher protein binding.

5,5-Diallyl-1,3-Dimethylbarbituric Acid (CAS 722-97-4)

The additional 3-methyl group in this derivative alters metabolic pathways, leading to faster hepatic clearance compared to the 1-methyl variant .

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